Ethyl 2,5-dibromothiophene-3-carboxylate

概要

説明

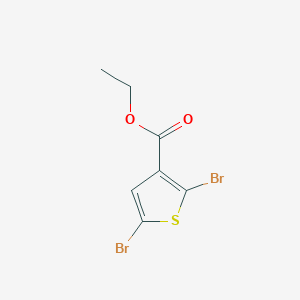

Ethyl 2,5-dibromothiophene-3-carboxylate is a thiophene derivative with the molecular formula C7H6Br2O2S. It is a yellow-brownish powder or crystalline solid with a molecular weight of 314 g/mol . This compound is primarily used as a building block in the synthesis of organic semiconductors and other advanced materials .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dibromothiophene-3-carboxylate can be synthesized through the bromination of ethyl thiophene-3-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds as follows:

- Dissolve ethyl thiophene-3-carboxylate in an appropriate solvent like dichloromethane.

- Add bromine dropwise to the solution while maintaining the temperature at around 0°C.

- Stir the reaction mixture for several hours until the reaction is complete.

- Quench the reaction by adding water and extract the product using an organic solvent.

- Purify the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Ethyl 2,5-dibromothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of ethyl 2,5-disubstituted thiophene-3-carboxylates.

Coupling: Formation of biaryl or polyaryl compounds.

Reduction: Formation of ethyl thiophene-3-carboxylate.

科学的研究の応用

Organic Photovoltaics (OPVs)

Ethyl 2,5-dibromothiophene-3-carboxylate is increasingly utilized in the synthesis of medium to low bandgap polymers for organic photovoltaic applications. Its incorporation into polymer structures enhances the efficiency of solar cells. For instance:

- Polymer PTQ2 : This polymer has shown promising results in OPV applications due to its suitable energy levels and good charge transport properties .

- PBDB-TF-T1 : Another polymer that benefits from the inclusion of this compound, leading to improved power conversion efficiencies exceeding 15% in some formulations .

Organic Light Emitting Diodes (OLEDs)

The compound serves as a functionalized building block for OLED materials. Its properties allow for the development of efficient light-emitting polymers that can be used in displays and lighting applications. The bromine substituents facilitate reactions that are crucial for creating complex OLED architectures .

Synthesis of Advanced Materials

This compound is also employed in synthesizing various thiophene derivatives that are vital for creating new materials with tailored properties. Some notable applications include:

- Thienopyrimidine Derivatives : These compounds are synthesized using this compound as a precursor and have shown potential in pharmaceutical applications due to their biological activity .

- Dyes and Pigments : The compound can be used to create azo dyes and other colorants, which are important in textile and material industries .

Polymer Synthesis

The compound's functional groups allow for facile reactions that are essential in polymer chemistry. It can be involved in various coupling reactions to create complex polymeric structures necessary for high-performance materials .

Case Study 1: Efficiency Improvement in OPVs

A study published by Wu et al. highlights the use of this compound in achieving over 15% efficiency in all-polymer solar cells through careful design of copolymer acceptors . The research emphasizes the significance of this compound in enhancing energy conversion efficiencies.

Case Study 2: OLED Development

Research conducted by Cui et al. demonstrated how incorporating this compound into OLED materials led to improved luminescent properties and device performance . The findings suggest that this compound is crucial for developing next-generation OLED technologies.

作用機序

The mechanism of action of ethyl 2,5-dibromothiophene-3-carboxylate primarily involves its role as a building block in the synthesis of organic semiconductors. The bromine atoms facilitate various coupling reactions, allowing the formation of complex polymeric structures. These polymers exhibit unique electronic properties, such as high charge mobility and tunable bandgaps, making them suitable for applications in organic electronics .

類似化合物との比較

Ethyl 2,5-dibromothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-bromothiophene-3-carboxylate: Contains only one bromine atom, leading to different reactivity and applications.

2,5-Dibromothiophene: Lacks the carboxylate group, making it less versatile for certain applications.

This compound is unique due to its dual bromine substitution and carboxylate functionality, which enhance its reactivity and suitability for synthesizing advanced materials.

生物活性

Ethyl 2,5-dibromothiophene-3-carboxylate (CAS Number: 289470-44-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a thiophene ring with two bromine substituents and a carboxylate group. The electron-withdrawing nature of the carboxylate group lowers the electron density at the thiophene ring, which can influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves bromination of thiophene derivatives followed by carboxylation. This compound serves as a building block in the synthesis of various organic materials, including semiconductors for organic photovoltaic applications .

Anticancer Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds bearing thiophene rings have been shown to inhibit cancer cell proliferation through various mechanisms. One study demonstrated that related thiophene compounds inhibited inosine 5'-monophosphate dehydrogenase (IMPDH), leading to increased levels of IMP and decreased GTP levels in K562 leukemia cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that thiophene derivatives can exhibit broad-spectrum antibacterial effects. For example, a related study showed that certain thiophene derivatives displayed significant inhibition against pathogenic bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of bromine atoms enhances the electrophilicity of the molecule, potentially increasing its reactivity with biological targets. A comparative analysis of similar compounds indicates that modifications to the thiophene structure can lead to variations in potency and selectivity against different biological targets .

Case Studies

- Inhibition Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to reduce cell viability significantly in human myelogenous leukemia cells compared to control groups .

- Antimicrobial Evaluation : A study focusing on the antimicrobial properties revealed that this compound displayed notable activity against Gram-positive and Gram-negative bacteria. The compound's MIC values were comparable to established antibiotics .

Data Summary

| Property | Value/Description |

|---|---|

| CAS Number | 289470-44-6 |

| Chemical Structure | Dibrominated thiophene derivative |

| Anticancer Activity | Cytotoxic effects on K562 cells |

| Antimicrobial Activity | Effective against various bacterial strains |

| Synthesis Method | Bromination and carboxylation |

特性

IUPAC Name |

ethyl 2,5-dibromothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXKSBHSHSKQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668650 | |

| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289470-44-6 | |

| Record name | Ethyl 2,5-dibromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。